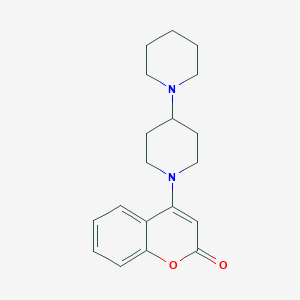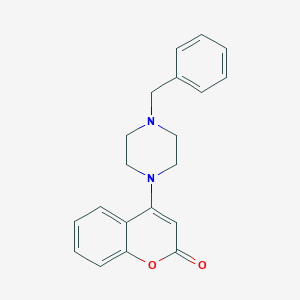![molecular formula C9H8Cl2N4S B427743 5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole CAS No. 353257-11-1](/img/structure/B427743.png)
5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole is a chemical compound with the molecular formula C9H8Cl2N4S It is known for its unique structure, which includes a tetrazole ring and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole typically involves the reaction of 3,4-dichlorobenzyl chloride with sodium azide and sulfur in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: This compound has a similar structure but contains an oxadiazole ring instead of a tetrazole ring.
5-(3,4-Dichlorobenzylsulfanyl)-1-methyl-1H-tetrazole: This compound is closely related and differs only in the position of the substituents on the phenyl ring.
Uniqueness
5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole is unique due to its specific combination of a dichlorophenyl group and a tetrazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
353257-11-1 |
|---|---|
Molekularformel |
C9H8Cl2N4S |
Molekulargewicht |
275.16g/mol |
IUPAC-Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-1-methyltetrazole |
InChI |
InChI=1S/C9H8Cl2N4S/c1-15-9(12-13-14-15)16-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
XWSNAEWZHZCBEJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CN1C(=NN=N1)SCC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Isopropylamino)-2-hydroxypropoxy]coumarin](/img/structure/B427660.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427662.png)

![4-[4-(2-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427666.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427667.png)

![4-[4-(2-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427669.png)
![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427670.png)
![4-[4-(4-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427671.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]amino}-2H-chromen-2-one](/img/structure/B427672.png)
![4-[(1-cinnamyl-4-piperidinyl)amino]-2H-chromen-2-one](/img/structure/B427675.png)
![7-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one](/img/structure/B427676.png)
![4-{[3-(4-benzyl-1-piperazinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B427679.png)

